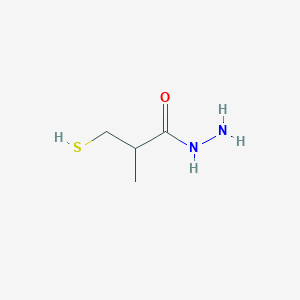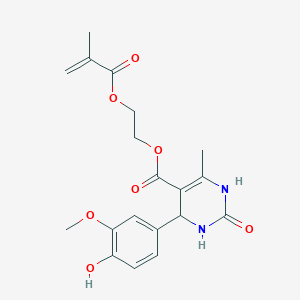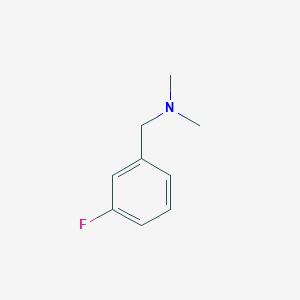
3-Fluoro-N,N-dimethyl-Benzenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N,N-dimethyl-Benzenemethanamine is an organic compound with the molecular formula C9H12FN It is a derivative of benzenemethanamine, where the benzene ring is substituted with a fluorine atom at the third position and the nitrogen atom is bonded to two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N,N-dimethyl-Benzenemethanamine typically involves the reaction of 3-fluorobenzyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same basic reaction but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N,N-dimethyl-Benzenemethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Fluoro-N,N-dimethyl-Benzenemethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N,N-dimethyl-Benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-Benzenemethanamine: Lacks the fluorine substitution, resulting in different chemical and biological properties.
3-Chloro-N,N-dimethyl-Benzenemethanamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-Bromo-N,N-dimethyl-Benzenemethanamine:
Uniqueness
3-Fluoro-N,N-dimethyl-Benzenemethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
770-18-3 |
|---|---|
Fórmula molecular |
C9H12FN |
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H12FN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 |
Clave InChI |
PVWQBWUMBSZSPU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


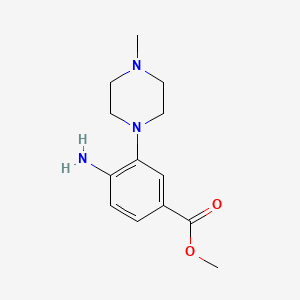
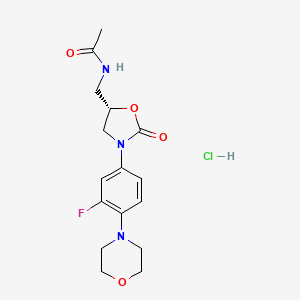

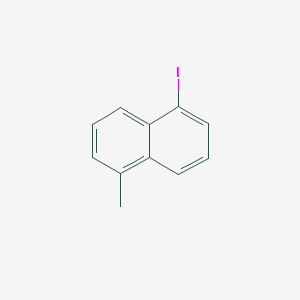

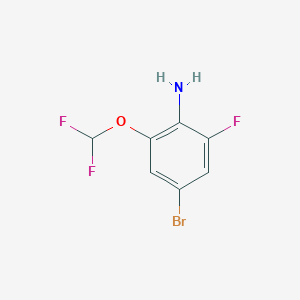


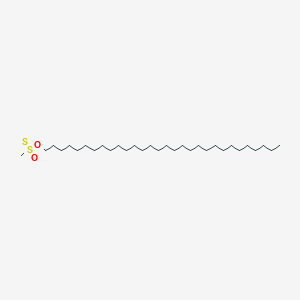
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)

